molecular formula C5H6O3 B151558 3-Oxocyclobutanecarboxylic acid CAS No. 23761-23-1

3-Oxocyclobutanecarboxylic acid

Cat. No.: B151558
CAS No.: 23761-23-1
M. Wt: 114.1 g/mol
InChI Key: IENOFRJPUPTEMI-UHFFFAOYSA-N
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Description

3-Oxocyclobutanecarboxylic acid is an organic compound with the molecular formula C5H6O3. It is a common intermediate used in pharmaceuticals, organic synthesis, and organic light-emitting diode (OLED) intermediates . This compound is known for its role in the synthesis of various bulk drugs and its applications in medicinal chemistry.

Mechanism of Action

Target of Action

3-Oxocyclobutanecarboxylic acid is a very important pharmaceutical intermediate . It is widely used in the synthesis of several bulk drugs, such as ACK1 antibody, MDM2 antagonist, JAK inhibitor, CETP inhibitor, kinase inhibitor, PDE10 inhibitor, thrombin inhibitors, and in autoimmunization chronic inflammatory diseases and antitumor drugs . The specific targets of these drugs vary, but they generally involve key proteins or enzymes in the body that are implicated in disease processes.

Mode of Action

The exact mode of action of this compound depends on the specific drug it is used to synthesize. As a pharmaceutical intermediate, it is typically involved in the formation of active compounds that interact with their targets to exert a therapeutic effect .

Biochemical Pathways

The biochemical pathways affected by this compound are also dependent on the specific drugs it is used to synthesize. For instance, in the case of drugs like JAK inhibitors, it may be involved in pathways related to immune response modulation .

Pharmacokinetics

As a pharmaceutical intermediate, its adme properties would be significantly altered during the drug synthesis process .

Result of Action

The molecular and cellular effects of this compound are determined by the specific drugs it is used to synthesize. These can range from modulating immune responses in the case of drugs like JAK inhibitors, to inhibiting key enzymes in the case of kinase inhibitors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and reactivity during the drug synthesis process .

Chemical Reactions Analysis

3-Oxocyclobutanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite, acetic acid, and hydrochloric acid . For example, the oxidation of 3-hydroxycyclobutane-1,1-dicarboxylic acid potassium salt with sodium hypochlorite yields 3-oxocyclobutane-1,1-dicarboxylic acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Oxocyclobutanecarboxylic acid can be compared to other similar compounds, such as 3-hydroxycyclobutanecarboxylic acid and 3-methylenecyclobutanecarboxylic acid . While these compounds share a similar cyclobutane ring structure, this compound is unique due to its oxo functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific synthetic applications and pharmaceutical research.

Properties

IUPAC Name

3-oxocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-3(2-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOFRJPUPTEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406767
Record name 3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23761-23-1
Record name 3-oxocyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxocyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.167.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 3-Oxocyclobutanecarboxylic acid and are there any unique conformational characteristics?

A1: this compound (C5H6O3) is the smallest carboxycyclanone whose crystal structure has been determined []. It features a non-planar four-membered ring with a shallow fold of 14.3° along the α-carbons of the ketone group. The molecule adopts a chiral conformation in its crystal structure due to the rotation of the carboxyl oxygen atoms away from the plane of skeletal symmetry.

Q2: How is this compound synthesized?

A2: Several synthetic routes exist for this compound. One method utilizes methanol, acetone, and bromine as starting materials, involving bromination, cyclization, salification, and hydrolysis steps to achieve a 44.07% overall yield []. Another approach uses a readily available starting material and employs a Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative to construct the spiro[3.3]heptane skeleton, ultimately leading to the target compound [].

Q3: What are the potential applications of this compound in organic synthesis?

A3: this compound is a valuable precursor in organic synthesis. It can be utilized to synthesize cyclobutenone, a versatile compound for Diels-Alder reactions, via a procedure involving mercury (II) oxide, bromine, and tri-n-butylamine []. Additionally, it serves as a starting point for the synthesis of conformationally restricted glutamic acid analogs, such as the four stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid []. These analogs can be valuable tools for studying glutamic acid's biological roles.

Q4: What are the intermolecular interactions observed in the crystal structure of this compound?

A4: In its crystal structure, this compound molecules interact through centrosymmetric hydrogen-bond pairing between ordered carboxylic acid groups []. This pairing leads to the formation of two distinct sets of dimers within the crystal lattice. Additionally, C—H⋯O interactions are also present, contributing to the overall stability of the crystal structure.

Q5: What makes this compound a useful building block for medicinal chemistry?

A5: this compound can be used to synthesize 1,3-disubstituted cyclobutanes []. This class of compounds has garnered significant interest in medicinal chemistry as they can serve as conformationally constrained scaffolds. By restricting the flexibility of molecules, these scaffolds can enhance binding affinity and selectivity for biological targets, potentially leading to the development of more potent and specific therapeutics.

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